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Compound of Interest

Compound Name: (Rac)-Deox B 7,4

Cat. No.: B1670250 Get Quote

(Rac)-Deox B 7,4, also known as (Rac)-Deoxysappanone B 7,4'-dimethyl ether, is a synthetic

homoisoflavonoid compound that has garnered significant interest in the scientific community

for its potent biological activities. This technical guide provides an in-depth overview of its core

characteristics, mechanism of action, and experimental protocols relevant to its study, tailored

for researchers, scientists, and drug development professionals.

Core Compound Information
Property Value

IUPAC Name
3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-

methoxy-chroman-4-one

Molecular Formula C₁₈H₁₈O₅

Molecular Weight 314.33 g/mol

CAS Number 674786-37-9

Synonyms
(Rac)-Deoxysappanone B 7,4'-dimethyl ether,

Deox B 7,4

Mechanism of Action
(Rac)-Deox B 7,4 exhibits a dual mechanism of action, primarily targeting two fundamental

cellular processes: microtubule dynamics and lysosomal function.
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Microtubule Polymerization Inhibition: It acts as a reversible microtubule inhibitor. By binding

near the colchicine site on β-tubulin, it disrupts the polymerization of tubulin into

microtubules. This interference with the cytoskeleton leads to a cascade of downstream

effects, most notably cell cycle arrest in the G2/M phase.

Lysosomal V-ATPase Activity Modulation: The compound increases the activity of lysosomal

V-ATPase, the proton pump responsible for acidifying the lysosomal lumen. This leads to a

decrease in lysosomal pH, which can impact various cellular processes including autophagy

and protein degradation.

These activities contribute to its observed anti-proliferative and cytotoxic effects against various

cancer cell lines.

Quantitative Data
The following table summarizes the reported cytotoxic and biological activities of (Rac)-Deox B
7,4.

Cell Line/Organism Assay Type IC₅₀ / EC₅₀ Reference

Acute Myeloid

Leukemia (AML) cell

lines

Growth Inhibition 324-556 nM [1]

Cryptosporidium

parvum
Growth Inhibition 0.734 µM [2]

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches related to (Rac)-Deox B
7,4, the following diagrams have been generated using the DOT language.
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Figure 1: Microtubule Destabilization Pathway
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Figure 2: V-ATPase Activity Modulation Pathway
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Figure 3: Cell Cycle Analysis Workflow

Experimental Protocols
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The following are detailed methodologies for key experiments cited in the study of (Rac)-Deox
B 7,4 and related compounds. These are representative protocols and may require

optimization for specific experimental conditions.

In Vitro Microtubule Polymerization Assay
Objective: To determine the effect of (Rac)-Deox B 7,4 on the in vitro polymerization of tubulin.

Materials:

Lyophilized tubulin (>99% pure)

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

GTP solution (10 mM)

Glycerol

(Rac)-Deox B 7,4 stock solution (in DMSO)

Temperature-controlled 96-well spectrophotometer

Procedure:

Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5

mg/mL.

Prepare the polymerization reaction mixture on ice by combining the tubulin solution, GTP to

a final concentration of 1 mM, and glycerol to a final concentration of 10%.

Add (Rac)-Deox B 7,4 or vehicle control (DMSO) to the reaction mixture at various

concentrations.

Transfer the reaction mixtures to a pre-warmed 96-well plate.

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

Measure the change in absorbance at 340 nm every minute for 60-90 minutes. The increase

in absorbance corresponds to the extent of microtubule polymerization.
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Plot absorbance versus time to generate polymerization curves. Analyze the curves for

changes in the lag phase, polymerization rate, and maximum polymer mass.

V-ATPase Activity Assay (Lysosomal pH Measurement)
Objective: To measure the effect of (Rac)-Deox B 7,4 on lysosomal acidification.

Materials:

Cancer cell line of interest

Fluorescent pH-sensitive dye (e.g., LysoSensor™ Green DND-189 or BCECF-AM)

(Rac)-Deox B 7,4 stock solution (in DMSO)

Bafilomycin A1 (positive control inhibitor)

Fluorescence plate reader or flow cytometer

Procedure:

Seed cells in a 96-well plate or appropriate culture vessel and allow them to adhere

overnight.

Load the cells with the fluorescent pH indicator dye according to the manufacturer's

instructions.

Wash the cells to remove excess dye.

Treat the cells with various concentrations of (Rac)-Deox B 7,4, vehicle control (DMSO), and

Bafilomycin A1 for the desired time.

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

For ratiometric dyes, measure at two emission wavelengths.

Calculate the ratio of fluorescence intensities (for ratiometric dyes) or the change in

fluorescence intensity (for single-wavelength dyes) to determine the relative change in
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lysosomal pH. An increase in the activity of V-ATPase will result in a more acidic lysosome,

which can be detected by a corresponding change in the dye's fluorescence.

Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of (Rac)-Deox B 7,4 on cell cycle distribution.

Materials:

Cancer cell line of interest

(Rac)-Deox B 7,4 stock solution (in DMSO)

Phosphate-buffered saline (PBS)

70% cold ethanol

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Seed cells and treat with various concentrations of (Rac)-Deox B 7,4 or vehicle control for a

period corresponding to one to two cell cycles (e.g., 24-48 hours).

Harvest the cells by trypsinization and wash with PBS.

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

Incubate at -20°C for at least 2 hours.

Wash the fixed cells with PBS to remove the ethanol.

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for

30 minutes.

Analyze the stained cells using a flow cytometer, exciting at 488 nm and measuring the

fluorescence emission at ~617 nm.
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Use appropriate software to analyze the DNA content histograms and quantify the

percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells

in the G2/M phase is indicative of microtubule-destabilizing activity.

Synthesis Overview
(Rac)-Deox B 7,4 is a homoisoflavonoid. The synthesis of homoisoflavonoids can be achieved

through various methods, often involving the condensation of a substituted 2'-hydroxychalcone

with a suitable reagent to form the chromanone ring system, followed by modifications to

introduce the benzyl group at the 3-position. Due to the racemic nature of the final product, the

synthesis does not typically involve chiral-specific steps unless a resolution is performed

subsequently. A specific, detailed synthetic protocol for (Rac)-Deox B 7,4 is not readily

available in the public domain and is likely proprietary.

Conclusion
(Rac)-Deox B 7,4 is a promising preclinical compound with a dual mechanism of action that

makes it an attractive candidate for further investigation in cancer therapy. Its ability to disrupt

microtubule dynamics and modulate lysosomal function provides multiple avenues for

therapeutic intervention. The experimental protocols and data presented in this guide offer a

framework for researchers to further explore the biological activities and therapeutic potential of

this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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